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molecular formula C16H17NO4 B8537828 3-(2-methyl-4-oxo-3-phenylmethoxypyridin-1-yl)propanoic acid

3-(2-methyl-4-oxo-3-phenylmethoxypyridin-1-yl)propanoic acid

Cat. No. B8537828
M. Wt: 287.31 g/mol
InChI Key: DXNGPENDMXMPDY-UHFFFAOYSA-N
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Patent
USRE036831

Procedure details

3-Benzyloxy-2-methyl-4-pyrone, prepared as described under (J), (20 g) and beta-alanine (9 g) are dissolved in 3:2 v/v water/ethanol (500 ml) containing NaOH (10 g) to provide a solution with a pH of at least 13. The solution is refluxed for 15 minutes whereupon it turns from a light orange to an intense red colour. The solution is acidified to pH 7.0 and the ethanol is removed by rotary evaporation. The resulting aqueous solution is washed twice with ethylacetate (100 ml). This solution is then subjected to rotary evaporation until the volume is reduced to 100 ml and this reduced volume of solution is acidified to pH 3.0 to give a white precipitate, which is filtered off to give 3-benzyloxy-1-(2'-carboxyethyl)-2-methylpyrid-4-one in 70% yield, m.p. 156°-157° C. 1-(2'-Carboxyethyl)-3-hydroxy-2-methylpyrid-4-one hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( J )
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
reactant
Reaction Step Four
Name
water ethanol
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12]O[C:10]=1[CH3:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC1C(=O)C=COC=1C)C1C=CC=CC=1.C(N1C=CC(=O)C(O)=C1C)(=O)C.[NH2:45][CH2:46][CH2:47][C:48]([OH:50])=[O:49].[OH-].[Na+]>O.C(O)C>[CH2:1]([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][N:45]([CH2:46][CH2:47][C:48]([OH:50])=[O:49])[C:10]=1[CH3:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C
Step Two
Name
( J )
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C.C(C)(=O)N1C(=C(C(C=C1)=O)O)C
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
NCCC(=O)O
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
water ethanol
Quantity
500 mL
Type
solvent
Smiles
O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a solution with a pH of at least 13
TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 15 minutes whereupon it
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the ethanol is removed by rotary evaporation
WASH
Type
WASH
Details
The resulting aqueous solution is washed twice with ethylacetate (100 ml)
CUSTOM
Type
CUSTOM
Details
This solution is then subjected to rotary evaporation until the volume
CUSTOM
Type
CUSTOM
Details
to give a white precipitate, which
FILTRATION
Type
FILTRATION
Details
is filtered off

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(N(C=CC1=O)CCC(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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